7-Chloro-1,8-naphthyridin-2-amine

Description

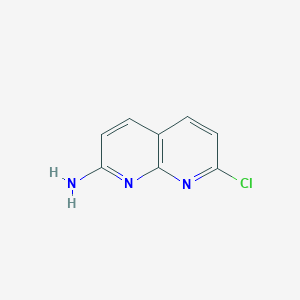

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXBYPUUCBEZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166661 | |

| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15944-33-9 | |

| Record name | 2-Amino-7-chloro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015944339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,8-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 7-Chloro-1,8-naphthyridin-2-amine: A Technical Guide for Drug Discovery Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore for targeting a wide array of biological targets. Within this class of compounds, 7-Chloro-1,8-naphthyridin-2-amine stands out as a crucial building block for the synthesis of more complex drug candidates. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, offering practical insights and detailed protocols for researchers in drug development.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is a key structural component in many biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive and antiarrhythmic properties. The ability to functionalize the 1,8-naphthyridine core at various positions is critical for modulating the physicochemical and pharmacological properties of the resulting compounds. This compound, with its strategically placed chloro and amino groups, serves as a versatile synthon for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.

Primary Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent methods involve the construction of the 1,8-naphthyridine ring system followed by functional group interconversions, or the direct introduction of the chloro and amino moieties onto a pre-formed naphthyridine core. This guide will focus on two well-established and reliable protocols.

Protocol 1: Cyclization and Chlorination Approach

A common and effective strategy involves the cyclization of a substituted pyridine derivative to form the 1,8-naphthyridine core, followed by chlorination. A key intermediate in this pathway is 2-amino-7-methyl-1,8-naphthyridine, which can be synthesized through the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal.[1]

Workflow for Protocol 1

Figure 1: General workflow for the synthesis of this compound via a cyclization and chlorination strategy.

Experimental Protocol:

A detailed procedure for the synthesis of 2-amino-7-chloro-1,8-naphthyridine (referred to as compound 12 in the source literature) involves the direct reaction of a suitable precursor with phosphorus oxychloride (POCl₃).[1] While the exact nature of the immediate precursor (compound 11 ) is not fully detailed in the provided abstract, the key transformation is the chlorination step.

Step-by-step synthesis of 2-Amino-7-chloro-1,8-naphthyridine:

-

Preparation of the Precursor: The synthesis begins with the preparation of a suitable 2-amino-1,8-naphthyridine derivative. A plausible precursor is 2-amino-1,8-naphthyridin-7(8H)-one, which can be synthesized from 2,6-diaminopyridine and a suitable dicarbonyl compound.

-

Chlorination: The 2-amino-1,8-naphthyridin-7(8H)-one intermediate is then treated with phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. This reaction is typically performed at elevated temperatures. The use of POCl₃ facilitates the conversion of the hydroxyl group (in the tautomeric form of the naphthyridinone) to a chloro group.[1]

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto ice. The product is then extracted and purified using standard techniques such as column chromatography to yield pure this compound.

Causality and Experimental Choices:

-

Choice of Chlorinating Agent: POCl₃ is a common and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. Its reactivity and ability to drive the reaction to completion make it a suitable choice.

-

Reaction Conditions: The use of elevated temperatures is necessary to overcome the activation energy of the chlorination reaction and ensure a reasonable reaction rate.

Protocol 2: Vilsmeier-Haack Cyclization

An alternative and powerful method for constructing the 2-chloro-1,8-naphthyridine core is the Vilsmeier-Haack reaction. This approach involves the reaction of an N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide, typically dimethylformamide - DMF). This reaction proceeds through a cyclization mechanism to form the bicyclic ring system with concomitant introduction of a chloro group.[2]

Workflow for Protocol 2

Sources

An In-depth Technical Guide to 2-Amino-7-chloro-1,8-naphthyridine (CAS No. 15944-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-7-chloro-1,8-naphthyridine, identified by CAS number 15944-33-9, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. As a substituted naphthyridine, its rigid, planar structure endowed with strategically placed nitrogen atoms makes it a valuable scaffold and a key intermediate in the synthesis of a variety of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis, and applications, with a particular focus on its role in drug discovery and development. The 1,8-naphthyridine core is a recognized "privileged structure," known to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-7-chloro-1,8-naphthyridine is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 15944-33-9 | [4] |

| Molecular Formula | C₈H₆ClN₃ | [4] |

| Molecular Weight | 179.60 g/mol | [4] |

| Appearance | Yellow solid | [5] |

| Melting Point | 179-182 °C | ChemicalBook |

| Boiling Point (Predicted) | 351.2 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [6] |

| InChI Key | HRXBYPUUCBEZAS-UHFFFAOYSA-N | [4] |

Chemical Structure and Elucidation

2-Amino-7-chloro-1,8-naphthyridine possesses a bicyclic heteroaromatic core with an amino group at position 2 and a chlorine atom at position 7. The structural arrangement of the nitrogen atoms and substituents is pivotal to its chemical reactivity and its utility as a synthetic precursor.

Detailed Experimental Protocol

The following is a step-by-step methodology for the synthesis of 2-Amino-7-chloro-1,8-naphthyridine. [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-7-hydroxy-1,8-naphthyridine (4.0 g, 0.024 mol) in freshly distilled phosphorus oxychloride (POCl₃, 25 mL) is prepared.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

Workup: After the reaction is complete, the excess POCl₃ is removed by distillation. The reaction mixture is then carefully poured onto ice-cold water.

-

Neutralization: The acidic aqueous mixture is neutralized with sodium carbonate (Na₂CO₃) until a yellow solid precipitates.

-

Isolation: The solid product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a methanol-ether solvent system to yield pure 2-Amino-7-chloro-1,8-naphthyridine.

Applications in Research and Drug Development

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents due to its wide spectrum of biological activities. [1][2][3]2-Amino-7-chloro-1,8-naphthyridine serves as a crucial starting material for the synthesis of more complex molecules with enhanced pharmacological profiles.

Role as a Synthetic Intermediate

This compound is a key precursor in the synthesis of anxiolytic drugs like pagoclone . The synthesis involves the reaction of 2-Amino-7-chloro-1,8-naphthyridine with phthalic anhydride.

Broad-Spectrum Biological Activities of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is associated with a diverse range of biological activities, making it a highly attractive scaffold for drug discovery. These activities include:

-

Antimicrobial Activity: The 1,8-naphthyridine nucleus is a key structural component of quinolone antibiotics, such as nalidixic acid. These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [3]* Anticancer Activity: Several 1,8-naphthyridine derivatives have demonstrated potent anticancer properties. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase II and various protein kinases (e.g., EGFR). [1][3]* Antiviral Activity: Derivatives of 1,8-naphthyridine have shown promise as antiviral agents, with reported activity against viruses such as HIV. [1][3]* Anti-inflammatory and Analgesic Effects: The scaffold has also been explored for its potential in developing new anti-inflammatory and pain-relieving medications. [1]* Neurological Applications: 1,8-Naphthyridine derivatives have been investigated for their potential in treating neurological disorders, including Alzheimer's disease and depression. [1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-7-chloro-1,8-naphthyridine.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [7]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles. [7] * Hand Protection: Wear appropriate chemical-resistant gloves. [7] * Skin and Body Protection: Wear a lab coat and other protective clothing as necessary. [7]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]

Conclusion

2-Amino-7-chloro-1,8-naphthyridine is a fundamentally important building block in the synthesis of medicinally relevant compounds. Its versatile reactivity, coupled with the proven therapeutic potential of the 1,8-naphthyridine scaffold, ensures its continued significance in the fields of drug discovery and development. This guide has provided a detailed overview of its properties, structure, synthesis, and applications to serve as a valuable resource for researchers and scientists working with this compound.

References

-

Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Marella, A., Ali, M. R., Alam, M. T., Shaik, B., & Pervez, H. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

-

ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929–936. [Link]

-

RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

ResearchGate. (2025). 2-Amino-7-chloro-1,8-naphthyridine. ResearchGate. [Link]

-

PubChem. (n.d.). 7-Chloro-1,8-naphthyridin-2-amine. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. compoundchem.com [compoundchem.com]

- 4. This compound | C8H6ClN3 | CID 85199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

An In-Depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-amine for Research and Development Professionals

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for novel discovery. The 1,8-naphthyridine core is one such "privileged scaffold," a term bestowed upon structures capable of interacting with a diverse array of biological targets to elicit a wide spectrum of activities.[1][2] This bicyclic heterocycle, an isomer of diazanaphthalene, is a cornerstone in the development of therapeutics ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][3][4]

This guide focuses on a key derivative, This compound (CAS: 15944-33-9) . Its strategic functionalization—a reactive chlorine atom at the C7 position and a primary amine at the C2 position—makes it an exceptionally versatile building block. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the amino group provides a handle for amide bond formation and other derivatizations. Understanding the nuanced physical and chemical properties of this compound is therefore paramount for any researcher aiming to leverage its potential in synthesis and drug discovery.

Chemical Identity and Molecular Architecture

A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 15944-33-9 | [5][6] |

| Molecular Formula | C₈H₆ClN₃ | [5] |

| Molecular Weight | 179.60 g/mol | [5] |

| Monoisotopic Mass | 179.02502 Da | [5][7] |

Molecular Structure Descriptors:

-

SMILES: C1=CC(=NC2=C1C=CC(=N2)Cl)N[5]

-

InChI: InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12)[5]

-

InChIKey: HRXBYPUUCBEZAS-UHFFFAOYSA-N[5]

Caption: 2D structure of this compound.

Physicochemical Properties: Implications for Application

The physical properties of an active pharmaceutical ingredient (API) intermediate are critical determinants of its handling, reactivity, and formulation potential.

| Property | Value / Observation | Significance for Researchers |

| Melting Point | Data not consistently available; expected to be high (>200 °C), typical for rigid, planar heterocyclic systems.[8] | A high melting point suggests high thermal stability and a stable crystalline lattice, which is advantageous for storage but may require higher temperatures for reactions in the melt phase. |

| Boiling Point | ~470.3±45.0°C at 760 mmHg (Predicted)[9] | This predicted value indicates low volatility under standard laboratory conditions, simplifying handling. |

| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water and non-polar solvents. | Solubility dictates the choice of solvent for reactions, purification (crystallization), and analytical characterization (e.g., NMR). |

| LogP (XlogP) | 2.1[5] | This value indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. This is a crucial parameter in drug design for predicting membrane permeability and pharmacokinetic behavior. |

Spectroscopic Profile: A Guide to Structural Verification

Confirming the identity and purity of this compound is essential. The following sections detail the expected spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments. Based on the structure and data from analogous compounds, the following key signals are anticipated (in CDCl₃ or DMSO-d₆):

-

Amine Protons (-NH₂): A broad singlet appearing between δ 5.0-6.0 ppm.[8] The signal's broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon a D₂O shake, a classic confirmatory test.[10]

-

Aromatic Protons (naphthyridine ring): Four distinct signals are expected in the aromatic region (δ 6.5-8.5 ppm).

-

The protons on the pyridine ring bearing the amine group (H3, H4) will likely appear as doublets.

-

The protons on the pyridine ring with the chlorine atom (H5, H6) will also appear as doublets. The specific chemical shifts are influenced by the electron-donating amine and electron-withdrawing chlorine.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms of the naphthyridine core.

-

Aromatic Carbons: Signals will typically appear between δ 100-160 ppm.

-

C-Cl Carbon (C7): This carbon will be significantly deshielded by the attached chlorine, appearing downfield.

-

C-NH₂ Carbon (C2): This carbon is attached to the electron-donating amine group and will also have a characteristic chemical shift, generally upfield compared to the C-Cl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[10][11] This two-band pattern is a hallmark of a primary amine and distinguishes it from a secondary amine (one band) or tertiary amine (no bands).[12]

-

N-H Bending (Scissoring): A strong absorption is expected around 1580-1650 cm⁻¹.[11]

-

C=N and C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are characteristic of the aromatic naphthyridine ring system.

-

C-N Stretching: A strong band for the aromatic C-N bond is expected around 1250-1335 cm⁻¹.[11]

-

C-Cl Stretching: A band in the lower wavenumber region (typically 600-800 cm⁻¹) may be attributed to the C-Cl bond.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

-

Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion cluster for [M]⁺ and [M+H]⁺. Due to the natural abundance of the ³⁷Cl isotope, a prominent M+2 peak will be observed at approximately one-third the intensity of the main molecular ion peak (containing ³⁵Cl), which is a definitive signature for a monochlorinated compound.

-

Predicted Collision Cross Section (CCS): For ion mobility mass spectrometry, predicted CCS values can aid in identification. For example, the predicted CCS for the [M+H]⁺ adduct is 133.1 Ų.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its dual functionality, which allows for sequential and site-selective modifications.

Core Reactivity Principle: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C7 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a prime site for SₙAr reactions.

Caption: General workflow for SₙAr reactions.

Experimental Protocol: Synthesis of 2-Amino-7-benzylamino-1,8-naphthyridine

This protocol demonstrates a typical SₙAr reaction where the chlorine at C7 is displaced by an amine.[8] This reaction is foundational for creating libraries of substituted naphthyridines for biological screening.

Materials:

-

This compound (1.0 mmol)

-

Benzylamine (excess, e.g., 5-10 equivalents)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Heating source (oil bath)

-

Water, Acetone, Methanol (for workup and recrystallization)

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine this compound (0.179 g, 1.0 mmol) and benzylamine (approx. 0.5 mL, ~5 mmol).

-

Heating: Seal the vessel or equip it with a reflux condenser and heat the suspension to 120 °C in an oil bath.

-

Reaction Monitoring: Maintain the temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After cooling to room temperature, a precipitate will form. Wash the solid sequentially with water and then acetone to remove excess benzylamine and other impurities.

-

Purification: Air-dry the crude solid. Recrystallize the product from methanol to obtain the pure 2-Amino-7-benzylamino-1,8-naphthyridine.

Safety and Handling

Proper handling of chemical reagents is non-negotiable for ensuring laboratory safety. This compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classification: [5][13][14]

| Pictogram | GHS Code | Hazard Statement |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[14]

-

-

Handling Practices:

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations at an appropriate treatment and disposal facility.[14]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the chemical and biomedical sciences. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an invaluable scaffold. By understanding and applying the principles outlined in this guide, researchers can safely and effectively harness the potential of this compound to construct novel molecules for a wide range of applications, from targeted therapeutics to advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. This compound Safety Data Sheets(SDS). [Link]

-

Kamal, A., et al. (2008). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Letters in Organic Chemistry, 5(4), 304-308. Available at: [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

PubChemLite. This compound (C8H6ClN3). [Link]

-

El-Sayed, N. N. E. (2015). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

-

Al-Omaim, W. S., et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules, 27(17), 5489. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Goud, V., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13681-13693. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

Sources

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00746C [pubs.rsc.org]

- 5. This compound | C8H6ClN3 | CID 85199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. PubChemLite - this compound (C8H6ClN3) [pubchemlite.lcsb.uni.lu]

- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 1226898-93-6 | 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one - Synblock [synblock.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. lookchem.com [lookchem.com]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

Unlocking Therapeutic Potential: A Mechanistic Exploration of the 7-Chloro-1,8-naphthyridin-2-amine Scaffold

Abstract: The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. This technical guide focuses on a key intermediate, 7-Chloro-1,8-naphthyridin-2-amine, as a foundational pharmacophore. While direct, in-depth mechanistic data for this specific parent compound is not extensively documented in publicly available literature, its structural motifs are integral to a range of therapeutics with well-defined mechanisms of action. This whitepaper will dissect the mechanistic pathways modulated by prominent derivatives of this compound, offering insights for researchers and drug development professionals. We will explore how modifications to this core structure lead to compounds targeting distinct biological entities, such as GABAA receptors and protein kinases, thereby illustrating the scaffold's versatility and therapeutic promise.

Introduction: The 1,8-Naphthyridine Scaffold as a Cornerstone in Drug Discovery

The 1,8-naphthyridine framework, a bicyclic system composed of two fused pyridine rings, is a recurring motif in a variety of biologically active compounds.[1][2] Its rigid structure and the presence of nitrogen atoms provide unique opportunities for molecular interactions with biological targets.[1] The diverse biological activities exhibited by 1,8-naphthyridine derivatives include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

This compound serves as a critical building block in the synthesis of more complex and targeted molecules.[4] Its chemical properties, including the presence of a reactive chloro group and an amine substituent, allow for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics.[4] This guide will delve into the established mechanisms of action of key derivatives, providing a comprehensive overview of how this scaffold can be leveraged to achieve specific therapeutic outcomes.

Mechanisms of Action of Key this compound Derivatives

The true therapeutic potential of the this compound scaffold is best understood through the lens of its derivatives. By examining the mechanisms of these compounds, we can appreciate the versatility of the core structure.

Modulation of GABAA Receptors: The Case of Pagoclone

One of the most notable derivatives of this compound is Pagoclone, an anxiolytic agent.[5][6] Pagoclone functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[5]

Signaling Pathway:

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. Pagoclone enhances the effect of GABA by binding to an allosteric site on the receptor, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[5]

Caption: GABAA Receptor Modulation by Pagoclone.

Experimental Workflow for Receptor Binding Assay:

A common method to determine the affinity of a compound for a receptor is a radioligand binding assay.

Protocol:

-

Membrane Preparation: Isolate synaptic membranes from a suitable source (e.g., rat brain cortex) that are rich in GABAA receptors.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the test compound (Pagoclone).

-

Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Inhibition of Protein Kinase CK2: The Example of CX-4945

Another significant derivative is CX-4945 (silmitasertib), a potent and selective inhibitor of protein kinase CK2.[7] CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[7]

Signaling Pathway:

CX-4945 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CK2, preventing the phosphorylation of its downstream substrates.[7] By inhibiting CK2, CX-4945 can disrupt multiple oncogenic signaling pathways, leading to apoptosis of cancer cells.

Caption: Inhibition of Protein Kinase CK2 by CX-4945.

Experimental Workflow for Kinase Inhibition Assay:

An in vitro kinase assay can be used to determine the inhibitory activity of a compound against a specific kinase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate, and ATP in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound (CX-4945) to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using [γ-32P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Antimicrobial Activity of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is famously the core of nalidixic acid, one of the first synthetic quinolone antibiotics.[8] Many derivatives of this scaffold exhibit potent antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[8] While the specific mechanism of this compound as an antimicrobial has not been detailed, its structural similarity to this class of compounds suggests potential for development in this area.

Summary and Future Directions

While the direct mechanism of action for this compound remains to be fully elucidated, its importance as a versatile scaffold in medicinal chemistry is undeniable. The diverse mechanisms of its derivatives, ranging from GABAA receptor modulation to protein kinase inhibition, highlight the remarkable adaptability of the 1,8-naphthyridine core.

Future research should focus on:

-

Direct Mechanistic Studies: Investigating the direct biological targets of this compound to uncover any intrinsic activity.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and selectivity for various targets.

-

Novel Target Identification: Employing screening platforms to identify new biological targets for novel 1,8-naphthyridine derivatives.

The continued exploration of the this compound scaffold and its derivatives holds significant promise for the discovery and development of novel therapeutics to address a wide range of diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. [Link]

-

Abdel-Gawad, H., et al. (2018). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. PubMed. [Link]

-

Wikipedia. Pagoclone. Wikimedia Foundation. [Link]

-

SYNTHARISE CHEMICAL INC. Pagoclone / 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)isoindolin-1-one 500mg. SYNTHARISE CHEMICAL INC. [Link]

-

Woźniak, E., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]

-

Abad-García, B., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

-

Kumar, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. [Link]

-

ResearchGate. Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

-

PubChem. Pagoclone. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H6ClN3). PubChemLite. [Link]

-

Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

National Institutes of Health. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]

-

MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

-

National Institutes of Health. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. NIH. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Pagoclone - Wikipedia [en.wikipedia.org]

- 6. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,8-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 1,8-naphthyridine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the molecular mechanisms underpinning these activities, supported by detailed structure-activity relationships (SAR). Furthermore, this guide offers comprehensive, step-by-step experimental protocols for the synthesis and biological evaluation of these compounds, designed to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The 1,8-Naphthyridine Scaffold - A Versatile Pharmacophore

The 1,8-naphthyridine nucleus, a bicyclic aromatic system containing two nitrogen atoms, has garnered significant attention from medicinal chemists due to its versatile synthetic accessibility and its ability to interact with a wide array of biological targets.[1][2] This scaffold's unique electronic and structural features allow for facile chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3] The broad spectrum of biological activities exhibited by 1,8-naphthyridine derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties, establishes them as potent scaffolds in therapeutic and medicinal research.[4][5]

This guide will systematically explore the key biological activities of 1,8-naphthyridine derivatives, providing a robust framework for their continued investigation and development as next-generation therapeutic agents.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Numerous 1,8-naphthyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their anticancer activity often stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of Topoisomerases and Microtubule Dynamics

A primary mechanism of action for the anticancer effects of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[8][9] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[8]

Some derivatives also exert their anticancer effects by disrupting microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division.[10] This interference can lead to a G2/M phase cell cycle arrest and ultimately trigger mitotic catastrophe and apoptosis.[10]

Diagram: Simplified Signaling Pathway of 1,8-Naphthyridine Derivatives in Cancer

Caption: Anticancer mechanism of 1,8-naphthyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of 1,8-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [9][11] |

| K-562 (Leukemia) | 0.77 | [9][11] | ||

| 29 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [9][11] |

| SW620 (Colon) | 1.4 | [9][11] | ||

| 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 (Ovarian) | 1.19 | [11] |

| 12 | 1,8-Naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [12] |

| 17 | 1,8-Naphthyridine-3-carboxamide derivative | KB (Oral) | 3.7 | [12] |

| 22 | 1,8-Naphthyridine-3-carboxamide derivative | SW-620 (Colon) | 3.0 | [12] |

| 10c | 2-Phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 (Breast) | 1.47 | [13] |

| 8d | 2-Phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 (Breast) | 1.62 | [13] |

| 4d | 2-Phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 (Breast) | 1.68 | [13] |

| 5 | Naphthyridine derivative | C6 (Glioma) | 4.33 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

1,8-Naphthyridine derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity: Combating Bacterial Resistance

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable example.[15] Many derivatives have been synthesized and evaluated for their activity against a broad spectrum of bacteria.

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial mechanism of action for 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Series | Bacterial Strain | MIC Range | Reference(s) |

| 1,8-Naphthyridine-3-carbonitrile derivatives | Mycobacterium tuberculosis H37Rv | 6.25 to ≤50 µg/mL | [16][17] |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides | S. aureus, E. coli | 35.5–75.5 μg/mL | [18] |

| 1,8-Naphthyridine-3-thiosemicarbazides/oxadiazoles | S. aureus | 6–7 mM | [18] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | ≥ 1.024 µg/mL | [19] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, S. aureus, P. aeruginosa | ≥ 1.024 µg/mL | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][20][21]

Diagram: Broth Microdilution Workflow

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

-

1,8-Naphthyridine derivatives

-

96-well microtiter plates

-

Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in the broth in the wells of a 96-well plate.[15]

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[22]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[21]

Anti-inflammatory Activity: Modulating the Immune Response

Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[23][24]

Mechanism of Action: Cytokine Modulation

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][25] By downregulating the expression of these key mediators, 1,8-naphthyridine derivatives can effectively dampen the inflammatory response.

Experimental Protocol: Cytokine Modulation Assay

An enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the levels of cytokines in cell culture supernatants.[25]

Materials:

-

Immune cells (e.g., macrophages, dendritic cells)

-

Lipopolysaccharide (LPS) or other inflammatory stimuli

-

1,8-Naphthyridine derivatives

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture the immune cells and pre-treat with various concentrations of the 1,8-naphthyridine derivatives for a specified time.[25]

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS.[25]

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to measure the concentration of the target cytokine in the supernatants.

-

Data Analysis: Determine the effect of the compounds on cytokine production by comparing the levels in treated versus untreated stimulated cells.

Synthesis of 1,8-Naphthyridine Derivatives

A variety of synthetic methods have been developed for the preparation of the 1,8-naphthyridine scaffold and its derivatives. The Friedländer annulation is a classical and widely used method.

General Synthetic Protocol: Friedländer Annulation

This method typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group.

Diagram: General Synthesis of 1,8-Naphthyridines via Friedländer Annulation

Caption: General scheme for the Friedländer synthesis of 1,8-naphthyridines.

General Procedure for the Synthesis of 1,8-Naphthyridine-3-carboxamides:

-

Cyclo-condensation: React a substituted 2-aminopyridine with an ethoxymethylenemalonate ester under high temperature to afford the corresponding 1,8-naphthyridine-3-carboxylate.

-

Amidation: Treat the resulting ester with an excess of a substituted aniline under mild reaction conditions to yield the desired 1,8-naphthyridine-3-carboxamide derivative.

-

Purification: Purify the final product by recrystallization or column chromatography.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action and the established experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for a variety of diseases.

References

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science OA, 7(8), FSO725. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 576-583. [Link]

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 576-583. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

ACS Publications. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry. [Link]

-

Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

-

Singh, S., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., ... & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. [Link]

-

RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Capozzi, A., Mantuano, E., Matarrese, P., Saccomanni, G., Manera, C., Mattei, V., ... & Misasi, R. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Anticancer Agents in Medicinal Chemistry, 12(6), 653-662. [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... [Link]

-

da Silva, A. C. A., de Almeida, A. C. G., Leite, A. C. R., de Oliveira, T. B., E., ... & da Silva, H. S. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

-

ASM Journals. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3686-3698. [Link]

-

ResearchGate. (n.d.). Bioactivity of naphthyridine derivatives in human cancer cell lines. [Link]

-

Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]

-

UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

ResearchGate. (n.d.). Structures of 1,8-naphthyridine, the sites for structure diversification under SAR1 and SAR2 are highlighted by the colored structures. [Link]

-

ResearchGate. (n.d.). Chemical structures of the 1,8-naphthyridine derivatives. [Link]

-

MDPI. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(21), 11593. [Link]

-

ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e02924-23. [Link]

-

RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

ResearchGate. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. [Link]

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6483. [Link]

-

Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., ... & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. topogen.com [topogen.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 24. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-amine: Synthesis, History, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Chloro-1,8-naphthyridin-2-amine, a key heterocyclic scaffold in medicinal chemistry. We will delve into its discovery and historical context, provide a detailed and rationalized synthesis protocol, and explore its burgeoning potential in drug discovery, supported by quantitative data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in drug discovery, renowned for its diverse and potent biological activities.[1][2] This nitrogen-containing bicyclic structure has been the foundation for numerous therapeutic agents, ranging from antibacterial and anticancer to anti-inflammatory and neurological drugs.[1][2][3] The historical significance of this scaffold is rooted in the discovery of nalidixic acid in 1962, the first quinolone antibiotic, which features a 1,8-naphthyridine core.[2][4][5] The versatility of the 1,8-naphthyridine ring system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties. This compound serves as a crucial intermediate in the synthesis of a wide array of these derivatives, making a deep understanding of its properties and synthesis essential for the advancement of medicinal chemistry.

Discovery and Historical Context

While the broader 1,8-naphthyridine ring system has a history extending back to the late 19th century, the specific synthesis and characterization of this compound gained prominence in the early 21st century as researchers sought to explore the structure-activity relationships of this scaffold more extensively. A notable synthesis was reported in 2005, which has since been a foundational method for obtaining this key intermediate.[5][6] The introduction of a chlorine atom at the 7-position and an amine group at the 2-position provides two reactive handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.[5][6]

Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that often begins with the construction of the core 1,8-naphthyridine ring system, followed by functional group manipulations. A common and efficient method involves the chlorination of a hydroxyl-substituted naphthyridine precursor.

Overview of the Synthetic Strategy

A prevalent synthetic route involves the Vilsmeier-Haack reaction to construct the naphthyridine core, followed by a crucial chlorination step.[1][6] The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds.[3][7][8]

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound (compound 12 ) from 2-amino-7-hydroxy-1,8-naphthyridine (compound 11 ).[6]

Step 1: Chlorination of 2-Amino-7-hydroxy-1,8-naphthyridine

-

To a round-bottom flask, add 2-amino-7-hydroxy-1,8-naphthyridine (11 ) (4.0 g, 0.024 mol).

-

In a well-ventilated fume hood, carefully add freshly distilled phosphorus oxychloride (POCl₃) (25 mL).

-

Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully distill off the excess POCl₃ under reduced pressure.

-

Pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate (Na₂CO₃) until a yellow solid precipitates.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a methanol-ether solvent system to yield pure this compound (12 ) (2.67 g, 60% yield).[6]

Rationale for Experimental Choices

As a senior application scientist, it is crucial to understand not just the procedure but the underlying chemistry that dictates the choice of reagents and conditions.

-

Choice of POCl₃ as the Chlorinating Agent: Phosphorus oxychloride is a highly effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[9][10] The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is an excellent leaving group.[11] This allows for a nucleophilic attack by the chloride ion, leading to the desired chloro-substituted product. The use of POCl₃ is often preferred over other chlorinating agents due to its high reactivity and the fact that the byproducts are easily removed.

-

Reflux Conditions: The reaction is carried out at reflux to provide the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Neutralization with Sodium Carbonate: The reaction with POCl₃ generates acidic byproducts. Neutralization with a weak base like sodium carbonate is essential to deprotonate the product and facilitate its precipitation from the aqueous solution.

Proposed Reaction Mechanism

The chlorination of the hydroxy-naphthyridine with POCl₃ is proposed to proceed through the following steps:

Caption: Proposed mechanism for the chlorination reaction.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN₃ | [12] |

| Molecular Weight | 179.61 g/mol | [6] |

| Melting Point | 170 °C | [6] |

| Appearance | Yellow solid | [6] |

| ¹H-NMR (200 MHz, DMSO-d₆) | δ 7.86 (d, 1H, J = 4.0 Hz), 7.82 (d, 1H, J = 4.0 Hz), 7.17 (d, 1H, J = 8.0 Hz), 6.75 (d, 1H, J = 8.0 Hz), 5.33 (bs, 2H) | [6] |

| IR (cm⁻¹) | 1437, 1489, 1607, 1695, 3311 | [6] |

| MS (FAB) (m/z) | 179.5 (M⁺, 100%) | [6] |

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. While this compound is primarily a synthetic intermediate, its derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous derivatives of 1,8-naphthyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][12][13] The mechanism of action for many of these compounds involves the inhibition of key cellular enzymes such as topoisomerase II, which is crucial for DNA replication in rapidly dividing cancer cells.[14]

A study on a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives demonstrated potent cytotoxic activity against the MCF7 human breast cancer cell line, with some compounds exhibiting greater potency than the reference drug staurosporine.[2]

| Compound | IC₅₀ (µM) against MCF7 Cells |

| 10c | 1.47 |

| 8d | 1.62 |

| 4d | 1.68 |

| 10f | 2.30 |

| 8b | 3.19 |

| Staurosporine (Reference) | 4.51 |

| Data from Al-romaizan et al., 2019[2] |

Anti-inflammatory Activity

Derivatives of 1,8-naphthyridine have also been investigated for their anti-inflammatory properties.[15] Certain compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15] This suggests their potential in treating inflammatory diseases.

Kinase Inhibition

The 1,8-naphthyridine scaffold has been utilized in the design of potent and selective kinase inhibitors.[16][17] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of kinase inhibitors is a major focus of modern drug discovery. For instance, derivatives of the related benzo[c][1][18]naphthyridine have been developed as potent inhibitors of Pim kinase and protein kinase CK2.[16][17]

Caption: Generalized workflow for a kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The extensive research on 1,8-naphthyridine derivatives has provided valuable insights into their structure-activity relationships. For anticancer activity, studies have shown that bulky lipophilic groups at the C-2 position of the naphthyridine ring can enhance cytotoxicity.[12][13] Furthermore, the presence of a C-1 NH group and a C-4 carbonyl group are often important for potent activity.[12][13] The ability to readily modify the 2-amino and 7-chloro positions of the title compound makes it an excellent starting point for SAR studies and the optimization of lead compounds.

Conclusion

This compound is a fundamentally important building block in the synthesis of a wide range of biologically active molecules. Its straightforward and scalable synthesis, coupled with the versatility of its functional groups, makes it an invaluable tool for medicinal chemists. The rich history and proven therapeutic potential of the 1,8-naphthyridine scaffold continue to inspire the development of novel drugs for a multitude of diseases. A thorough understanding of the synthesis, properties, and biological context of this key intermediate is paramount for any researcher or drug development professional working in this exciting and impactful field.

References

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

-

Banu, H., Singh, S., & Javed, K. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]

-

Kim, J. S., Lee, H. J., Lee, S. K., & Kim, J. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

-

Mogilaiah, K., & Vidya, K. (2008). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. Journal of the Serbian Chemical Society, 73(10), 965-972. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Taisan, W. A., Al-Hazimi, H. M., & El-Faham, A. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Rajput, J. C., & Girase, H. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(4), 1152-1167.

-

Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2019). Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. Drug development research, 80(1), 179-186. [Link]

-

El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]

-

Sugiyama, H., & Saito, I. (2007). Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal, 2(11), 1334-1341. [Link]

-

Benci, K., Mandić, L., Suh, M., & Hranjec, M. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 27(19), 6599. [Link]

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]

-

Elmaaty, A. A., & El-Taweel, F. M. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

-

Shen, Y., Wu, H., Bu, X., & Gu, L. (2004). 2-Amino-7-chloro-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1641-o1642. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 523-531. [Link]

-

Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., ... & Bliesath, J. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][18]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of medicinal chemistry, 54(2), 635-654. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

-

Singh, R., Kaur, H., & Kumar, V. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC medicinal chemistry. [Link]

-

Wortmann, L., Esdar, C., Geyer, A., Schultze, N., Wengner, A. M., & Lücking, U. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911. [Link]

-

Mungall, W. S., Greene, G. L., Miller, P. S., & Letsinger, R. L. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. Nucleic acids research, 1(4), 615-627. [Link]

-

Li, Y., Wang, C., Li, Y., & Yang, W. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28063-28073. [Link]

-

Wortmann, L., Esdar, C., Geyer, A., Schultze, N., Wengner, A. M., & Lücking, U. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]

-